molecular formula C5H7KN4O3S2 B13330858 Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate

Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate

Cat. No.: B13330858
M. Wt: 274.4 g/mol
InChI Key: NAYDRYHEZMZFQL-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate typically involves the nucleophilic substitution reaction of 4-amino-1,3,5-triazine with a suitable thiol reagent, followed by sulfonation. The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate . Microwave-assisted synthesis has also been explored to enhance reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with proteins and nucleic acids, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate is unique due to its combination of a triazine ring with a sulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H7KN4O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

potassium;2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonate

InChI

InChI=1S/C5H8N4O3S2.K/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12;/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9);/q;+1/p-1

InChI Key

NAYDRYHEZMZFQL-UHFFFAOYSA-M

Canonical SMILES

C1=NC(=NC(=N1)SCCS(=O)(=O)[O-])N.[K+]

Origin of Product

United States

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